(4-Fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed the synthesis of various heterocyclic compounds, including those with triazolo and pyridazin motifs, similar to the structure of interest. These compounds were synthesized from the sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone and various reagents. The newly synthesized compounds were characterized by elemental analysis, spectral data, chemical transformation, and alternative synthetic routes (Abdelhamid et al., 2012).
Biological Activity and Applications
Another study developed a dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists, highlighting the importance of certain structural features for biological activity. Two compounds demonstrated robust P2X7 receptor occupancy, emphasizing the potential for mood disorder treatments (Chrovian et al., 2018).
Research on 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including fluorophenyl groups, showed potent 5-HT2 antagonist activity. These findings suggest the utility of certain structural components in developing antagonists for therapeutic purposes (Watanabe et al., 1992).
A study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including a furan moiety, exhibited antioxidant and anticancer activities, indicating the potential of such compounds in drug development for cancer therapy (Tumosienė et al., 2020).
Safety and Hazards
Mechanism of Action
Target of action
The compound “(4-Fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone” contains a triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound. Heterocyclic compounds are often used in drug design due to their ability to interact with various biological targets .
Mode of action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Based on the pharmacological activities of similar compounds, it could potentially interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of action
Similar compounds have been found to have diverse pharmacological effects .
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c21-15-5-3-14(4-6-15)20(28)26-11-9-25(10-12-26)18-8-7-17-22-23-19(27(17)24-18)16-2-1-13-29-16/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMDHAXHFBSKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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